molecular formula C12H11N3O2 B1484072 3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098141-80-9

3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484072
CAS RN: 2098141-80-9
M. Wt: 229.23 g/mol
InChI Key: RDTSMIAPHKYHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a compound that inhibits monocarboxylate transporters, such as MCT1 and MCT4 . These compounds can be used for the treatment of conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .

Scientific Research Applications

Cancer Treatment Research

This compound is structurally related to trametinib , a drug used for treating patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . The research into similar compounds can lead to the development of new medications or the improvement of existing ones.

Process Chemistry

In the synthesis of drugs like trametinib, related compounds serve as process impurities. Understanding these impurities is crucial for developing safe, economical, and efficient synthetic routes, which is a key objective of process chemical research .

Analytical Chemistry

These related compounds are important in determining analytical parameters such as linearity, specificity, accuracy, limit of detection (LOD), and limit of quantification (LOQ). They are synthesized and controlled in the manufacturing process to ensure the quality of the drug product .

Drug Development Regulations

The detection, identification, and control of impurities are essential elements of drug development. Research into compounds like 3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione aids in obtaining various regulatory approvals by ensuring compliance with quality standards .

Kinase Inhibitor Research

As a structurally related compound to kinase inhibitors, research into 3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione could provide insights into the development of new treatments for diseases that involve kinase dysregulation .

Mechanism of Action

The compound works by inhibiting monocarboxylate transporters, such as MCT1 and MCT4 . These transporters are involved in the transport of lactate and other monocarboxylates across the cell membrane. By inhibiting these transporters, the compound can potentially disrupt the metabolic processes of cells, making it useful in the treatment of diseases like cancer and type II diabetes .

properties

IUPAC Name

3-cyclopropyl-6-pyridin-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-7-10(9-3-1-2-6-13-9)14-12(17)15(11)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTSMIAPHKYHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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